(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-734115 is a small molecule drug initially developed by Merck & Co., Inc. It functions as an antagonist of glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3), which is a receptor involved in platelet aggregation. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly myocardial ischemia and thrombosis .
Preparation Methods
The synthesis of L-734115 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed, the general approach involves the use of organic synthesis techniques to construct the molecular framework of L-734115. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts to facilitate the desired chemical transformations .
Chemical Reactions Analysis
L-734115 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycoprotein IIb/IIIa antagonists and their interactions with receptors.
Biology: It is used in research to understand platelet aggregation mechanisms and the role of integrin receptors in cellular processes.
Medicine: L-734115 has been investigated for its therapeutic potential in treating cardiovascular diseases, particularly in preventing thrombosis and myocardial ischemia.
Mechanism of Action
L-734115 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, thereby inhibiting the final common pathway of platelet aggregation. This prevents fibrinogen from binding to the receptor, which is essential for platelet cross-linking and clot formation. The inhibition of this pathway reduces the risk of thrombus formation, making L-734115 a potential therapeutic agent for preventing cardiovascular events .
Comparison with Similar Compounds
L-734115 is unique among glycoprotein IIb/IIIa antagonists due to its specific molecular structure and binding affinity. Similar compounds include:
Eptifibatide: Another glycoprotein IIb/IIIa antagonist used clinically to prevent thrombosis.
Tirofiban: A non-peptide antagonist of glycoprotein IIb/IIIa with similar therapeutic applications.
Abciximab: A monoclonal antibody that targets glycoprotein IIb/IIIa and is used in clinical settings for antithrombotic therapy.
Compared to these compounds, L-734115 offers distinct advantages in terms of its molecular design and potential efficacy in preclinical studies .
Properties
Molecular Formula |
C21H34N6O6S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C21H34N6O6S/c1-2-3-12-34(32,33)25-17(21(30)31)14-23-19(28)16-13-18-20(29)26(10-11-27(18)24-16)9-6-15-4-7-22-8-5-15/h13,15,17,22,25H,2-12,14H2,1H3,(H,23,28)(H,30,31)/t17-/m0/s1 |
InChI Key |
FXBDPMBWPSLDQZ-KRWDZBQOSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CNC(=O)C1=NN2CCN(C(=O)C2=C1)CCC3CCNCC3)C(=O)O |
Canonical SMILES |
CCCCS(=O)(=O)NC(CNC(=O)C1=NN2CCN(C(=O)C2=C1)CCC3CCNCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.